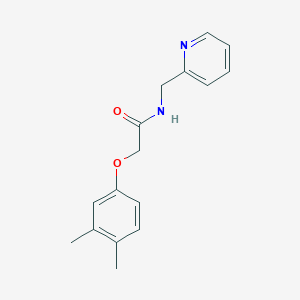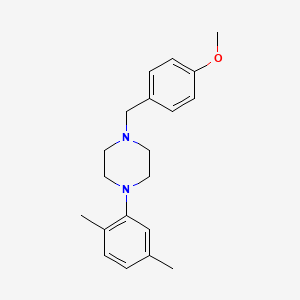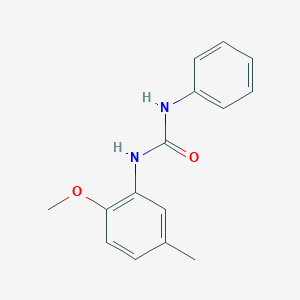![molecular formula C17H17N5OS B5730172 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide, also known as BTTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BTTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in cellular processes such as DNA replication and cell division. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In cardiovascular disease research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurodegenerative disorder research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, cardiovascular disease, and neurodegenerative disorders. Another direction is to study the mechanisms of action of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide in more detail to better understand how it exerts its effects. Additionally, further optimization of the synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide may make it more accessible for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide can be synthesized through a multistep process that involves the reaction of benzylamine with thiosemicarbazide to form 1-benzyl-1H-tetrazol-5-thiol. This intermediate is then reacted with N-methyl-N-phenylacetyl chloride to form 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide. The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer treatment, cardiovascular disease, and neurodegenerative disorders. In cancer research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have anti-tumor activity in vitro and in vivo. 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has also been studied as a potential therapy for cardiovascular disease due to its ability to reduce blood pressure and improve vascular function. In neurodegenerative disorder research, 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide has been shown to have neuroprotective effects and may be a potential therapy for diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(15-10-6-3-7-11-15)16(23)13-24-17-18-19-20-22(17)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLUJHAKAYPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7010933 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5730093.png)



![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)

![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)